4-Phenylcyclohexane-1-sulfonamide

Descripción general

Descripción

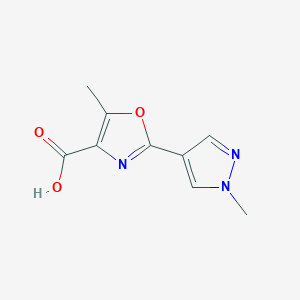

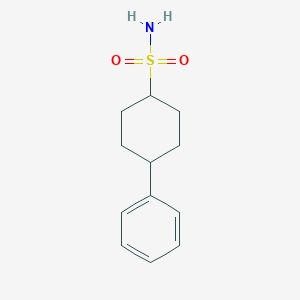

4-Phenylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylcyclohexane-1-sulfonamide were not found, sulfonamides are known to undergo various reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

Sulfonamide derivatives, including compounds like 4-Phenylcyclohexane-1-sulfonamide, are often studied for their structural and spectroscopic properties. Researchers use computational methods such as B3LYP/6-31G(d) to investigate these aspects, which can be crucial for understanding the compound’s reactivity and interaction with other molecules .

Chemo-selective Modification

Sulfonamides can undergo selective chemical modifications to form potential prodrugs. For example, selective modification of sulfonamide-containing drug molecules can lead to the formation of phthalidyl derivatives, which have implications in medicinal chemistry for developing new therapeutic agents .

Environmental Monitoring

Sulfonamides are monitored in environmental samples due to their widespread use and potential ecological impact. Techniques like UHPLC-MS/MS are applied to detect sulfonamides in soil samples from urbanized regions, which is essential for assessing environmental pollution and developing remediation strategies .

Mecanismo De Acción

Target of Action

4-Phenylcyclohexane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for cell growth and replication .

Mode of Action

4-Phenylcyclohexane-1-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, which is crucial for the production of nucleic acids like DNA and RNA .

Biochemical Pathways

The primary biochemical pathway affected by 4-Phenylcyclohexane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. Since folic acid is necessary for the synthesis of nucleic acids, its deficiency can inhibit cell growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 4-Phenylcyclohexane-1-sulfonamide is the inhibition of cell growth and replication due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent, as it can prevent the growth and proliferation of bacteria by disrupting a crucial metabolic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylcyclohexane-1-sulfonamide. Additionally, when used in large doses, sulfonamides may cause a strong allergic reaction . Therefore, the environment in which the compound is used, including the patient’s health status and the presence of other medications, can significantly impact its effectiveness and safety .

Direcciones Futuras

Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .

Propiedades

IUPAC Name |

4-phenylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWBOBULEAFYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)

![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)

![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)